4-tert-Butylbenzoic acid
Overview
Description
4-tert-Butylbenzoic acid is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene . It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .
Synthesis Analysis
This compound can be synthesized from tert-butylbenzene or this compound . The yield from tert-butylbenzene is 42.1%, while the yield from this compound is 29.4% . The synthesis from tert-butylbenzene is more efficient, with simpler procedures and lower cost .Molecular Structure Analysis
The molecular formula of this compound is C11H14O2 . Its average mass is 178.228 Da and its monoisotopic mass is 178.099380 Da .Chemical Reactions Analysis
This compound is an endocrine-disrupting chemical present in honey . It was quantitated by an analytical method based on liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.23 g/mol . It is an alkylbenzene .Scientific Research Applications
1. Self-Assembly and Molecular Arrays
4-tert-Butylbenzoic acid has been utilized in the field of self-assembly and molecular arrays. Armstrong et al. (2002) demonstrated the interaction of this compound with aliphatic diamines, leading to the formation of host-guest complexes and three-dimensional molecular arrays. These structures exhibit extensive networks of hydrogen bonds and have potential implications in molecular engineering and materials science (Armstrong et al., 2002).
2. Physicochemical Properties in Extraction Technology
The physicochemical properties of this compound derivatives, specifically N′,N′-dialkylhydrazides, have been studied for their relevance in extraction technology. Pashkina et al. (2014) explored properties such as solubility, acid-base behavior, and hydrolytic stability, important for applications in extraction processes (Pashkina et al., 2014).
3. Solubility and Phase Equilibrium
The solubility of para-tert-butylbenzoic acid in various solvents has been measured and modeled, providing insights into the nature of solute-solvent interactions. Aniya et al. (2017) conducted this study, which is crucial for understanding the compound's behavior in different media, applicable in chemical engineering and formulation science (Aniya et al., 2017).
4. Steric Effects and Acidic Properties
This compound has been used to study steric effects and resonance inhibition in carboxylic acids. Böhm and Exner (2001) examined the structure and ionization of 2-tert-butylbenzoic acid and this compound, contributing to our understanding of chemical reactivity and molecular design (Böhm & Exner, 2001).
5. Synthesis of Photoluminescent Materials
In the synthesis of novel materials, this compound has been used as a functional molecular bridge. Yan and Zhao (2005) synthesized luminescent terbium inorganic/organic hybrids using this compound, demonstrating its potential in creating advanced luminescent materials (Yan & Zhao, 2005).
Mechanism of Action
Target of Action
4-tert-Butylbenzoic acid (PTBBA) is an organic compound that has been identified as a potent inhibitor of yeast sirtuin (Sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity .
Mode of Action
It is known to inhibit the activity of sirtuins, which play key roles in cellular health, metabolism, longevity, and gene expression .
Biochemical Pathways
Sirtuins regulate a variety of metabolic processes, including DNA repair, cell cycle, and apoptosis, and their inhibition can disrupt these processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 17823 g/mol and a density of 06 g/cm3 at 20 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of sirtuins by PTBBA can lead to a variety of cellular effects. For example, sirtuins play a role in the regulation of longevity and stress resistance in many organisms. Therefore, inhibition of these proteins can potentially impact these processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTBBA. For instance, the compound’s stability may be affected by temperature, as it has a melting point of 165-167 °C and an autoignition temperature of >510 °C . Additionally, PTBBA may be hazardous to the environment, and special attention should be given to water bodies . The compound is also biodegradable .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-tert-Butylbenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of hepatic gluconeogenesis and lipogenesis. It interacts with enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, which are crucial in glucose metabolism . Additionally, this compound has been shown to interact with proteins involved in lipid metabolism, thereby influencing the overall metabolic pathways in the liver .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound affects the glutathione redox system, leading to increased oxygen consumption, oxidation of glutathione, and loss of NADPH . These changes can impact cellular functions and metabolic processes significantly.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes involved in glucose and lipid metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase . This inhibition leads to a decrease in gluconeogenesis and lipogenesis, thereby affecting the overall metabolic balance in the liver. Additionally, this compound can influence gene expression by modulating transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to changes in cellular functions, including alterations in metabolic pathways and enzyme activities . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to influence metabolic pathways without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity to the central nervous system, liver, kidneys, and reproductive organs . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, which play critical roles in gluconeogenesis and lipogenesis . By inhibiting these enzymes, this compound can alter metabolic flux and affect metabolite levels in the liver .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility properties. It is slightly soluble in water but more soluble in organic solvents such as ethanol and benzene . This solubility profile affects its distribution within the body, with higher accumulation in lipid-rich tissues . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and lipid droplets of cells. Its localization is influenced by its hydrophobic nature, which allows it to associate with lipid-rich compartments . This subcellular distribution can affect its activity and function, particularly in metabolic processes involving lipid metabolism .
Properties
IUPAC Name |
4-tert-butylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYCTOWXSLNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt) | |
Record name | p-tert-Butylbenzoic acid | |
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DSSTOX Substance ID |
DTXSID0040703 | |
Record name | 4-tert-Butylbenzoic acid | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline] | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylbenzoic acid | |
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Flash Point |
158 °C | |
Record name | 4-tert-Butylbenzoic acid | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
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Vapor Pressure |
0.000636 [mmHg] | |
Record name | 4-tert-Butylbenzoic acid | |
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Color/Form |
NEEDLES FROM DILUTE ALCOHOL | |
CAS No. |
98-73-7 | |
Record name | 4-tert-Butylbenzoic acid | |
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Record name | p-tert-Butylbenzoic acid | |
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Record name | 4-tert-Butylbenzoic acid | |
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Record name | Benzoic acid, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylbenzoic acid | |
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Record name | 4-tert-butylbenzoic acid | |
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Record name | 4-TERT-BUTYLBENZOIC ACID | |
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Record name | P-TERT-BUTYLBENZOIC ACID | |
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Melting Point |
164.5-165.5 °C | |
Record name | P-TERT-BUTYLBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-butylbenzoic acid?
A1: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the structural features and properties of the compound.
Q3: What are the Abraham model solute descriptors for this compound and how are they determined?
A3: The Abraham model solute descriptors for this compound have been determined from experimental solubility data in various organic mono-solvents. [, , , , , , , , ] These descriptors provide valuable insights into the compound's solubility behavior and its interactions with different solvents.
Q4: How stable is this compound under various conditions?
A4: While specific stability studies under various conditions are limited in the provided research, this compound's use in diverse applications suggests general stability. Its incorporation into polymers [, ] and its use in high-temperature reactions [] demonstrate its resilience under specific conditions.
Q5: What are some applications of this compound in materials science?
A5: this compound is utilized in the preparation of flame-retardant PVC cable material, enhancing its tensile strength, heat resistance, and fire resistance. [] It also serves as a ligand in the synthesis of lanthanide-titanium oxo cluster-polymer composites, improving their solubility and adhesion to substrates for potential luminescent material applications. []
Q6: How does this compound contribute to the properties of lanthanide-titanium oxo cluster-polymer composites?
A6: By acting as a ligand in lanthanide-titanium oxo cluster-polymer composites, this compound enhances their solubility and adhesion to substrates. This is particularly important for applications in luminescent materials. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself is not a catalyst in the provided research, it plays a crucial role in the synthesis of heterometallic lanthanide-titanium oxo clusters, which exhibit promising catalytic activity in photoelectrochemical water oxidation. []
Q8: How is this compound used in the synthesis of water oxidation catalysts?
A8: this compound acts as a ligand in the synthesis of heterometallic lanthanide-titanium oxo clusters, forming stable compounds that demonstrate high efficiency as catalysts in photoelectrochemical water oxidation. []
Q9: Have there been any computational studies conducted on this compound?
A9: Yes, computational studies using density functional theory (DFT) at the B3LYP level with 6-31+G(d,p) or 6-311+G(3df,2pd) basis sets have been employed to investigate the structure and ionization of this compound and its isomer, 2-tert-butylbenzoic acid. [] These studies provided valuable insights into the steric effects and their influence on the acidity of these compounds.
Q10: How do structural modifications of this compound affect its properties?
A10: Research indicates that modifying the substituents on the benzene ring of this compound can significantly impact its properties. For instance, incorporating electron-donating groups like methoxy (-OCH3) or tert-butyl (-C(CH3)3) at the para position can lead to variations in fluorescence lifetime and quantum yield when used as ligands in silicon phthalocyanine bis-esters. [] Additionally, changing the position of the tert-butyl group from the para to the ortho position influences the compound's acidity due to steric effects and resonance inhibition. []
Q11: Are there any known formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A11: While the provided research doesn't delve into specific formulation strategies for this compound, its use in various applications suggests it can be formulated effectively. Its incorporation into polymers and formation of stable complexes with metal ions demonstrate its potential for diverse formulations.
Q12: What is the toxicological profile of this compound?
A12: While the provided research primarily focuses on the chemical and material science aspects of this compound, one study mentions that it can cause testicular degeneration in rats at pharmacologically active doses. [] This finding highlights the importance of considering potential toxicity and conducting further research to fully understand the safety profile of this compound.
Q13: What analytical methods are commonly employed to characterize and quantify this compound?
A13: Various analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and gas chromatography-mass spectrometry (GC-MS), have been utilized to characterize and quantify this compound in different studies. [, , , , , , , , , , , , , , , , , , , , , , , ] These methods provide valuable information on the compound's structure, purity, and presence in various matrices.
Q14: How is this compound analyzed in complex matrices like honey?
A14: To determine this compound in complex matrices like honey, researchers have employed capillary electrophoresis coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) combined with sample treatment techniques like restricted access material and polymeric sorbent for solid-phase extraction (SPE). This method allows for the identification and quantification of the compound at trace levels in complex matrices. []
Q15: What is known about the dissolution and solubility of this compound in various media?
A15: Several studies have investigated the solubility of this compound in a range of organic solvents. [, , , , , , , , ] This research has led to the development of Abraham model correlations that can predict the solubility of the compound in different solvents based on its molecular properties and the characteristics of the solvent.
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